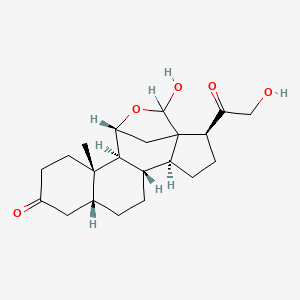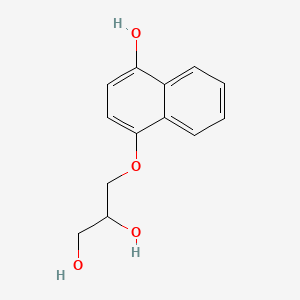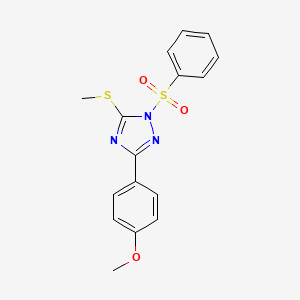![molecular formula C20H22N2O2 B1226338 1H-Isoindole-1,3(2H)-dione, 5-amino-2-[2,6-bis(1-methylethyl)phenyl]- CAS No. 100823-03-8](/img/structure/B1226338.png)
1H-Isoindole-1,3(2H)-dione, 5-amino-2-[2,6-bis(1-methylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TC11: is a titanium alloy known for its exceptional mechanical properties, including high strength, durability, and corrosion resistance. It is widely used in various industries such as aerospace, automotive, biomedical equipment, and military defense due to its lightweight nature and excellent performance under extreme conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: TC11 titanium alloy can be prepared using various methods, including selective laser melting (SLM) and wire arc additive manufacturing (WAAM). In SLM, TC11 titanium alloy powder and graphene nanosheets are used as raw materials. The composite powder is obtained through non-interventional homogeneous mixing by a planetary mixer. The process parameters include a laser power of 280 W, scanning speed of 1200 mm/s, and a hatch spacing of 0.1 mm .
Industrial Production Methods: In WAAM, TC11 titanium alloy wire with a diameter of 1.6 mm is used as the additive material. The process involves quasi-static and dynamic compression tests to study the compressive mechanical properties and failure modes of the alloy. The material shows little difference in mechanical properties between the scanning and deposition directions, exhibiting a strain rate strengthening effect .
Chemical Reactions Analysis
Types of Reactions: TC11 titanium alloy undergoes various chemical reactions, including oxidation and reduction. The alloy’s microstructure and mechanical properties are influenced by the addition of graphene nanosheets, which reduce the acicular martensite particle size and expand the proportion of low-angle grain boundaries .
Common Reagents and Conditions: The preparation of TC11 titanium alloy involves the use of graphene nanosheets and titanium alloy powder. The optimal process parameters for SLM include a laser power of 280 W, scanning speed of 1200 mm/s, and a hatch spacing of 0.1 mm .
Major Products Formed: The major products formed from the reactions involving TC11 titanium alloy include acicular martensite α’ phase and composites with enhanced mechanical properties. The addition of graphene nanosheets increases the tensile strength and percentage elongation after fracture .
Scientific Research Applications
Chemistry: In chemistry, TC11 titanium alloy is used as a lightweight and high-strength structural material. Its excellent mechanical properties make it suitable for various applications, including the development of advanced materials and composites .
Biology: In biology, TC11 titanium alloy is used in biomedical equipment due to its biocompatibility and corrosion resistance. It is commonly used in the production of medical implants and devices .
Medicine: In medicine, TC11 titanium alloy is used in the manufacturing of medical implants, such as joint replacements and dental implants.
Industry: In industry, TC11 titanium alloy is used in the aerospace and automotive sectors due to its lightweight nature and high strength. It is also used in military defense applications, where its durability and corrosion resistance are highly valued .
Mechanism of Action
The mechanism by which TC11 titanium alloy exerts its effects involves grain refinement, dislocation strengthening, Orowan strengthening, and load transfer strengthening. The addition of graphene nanosheets reduces the acicular martensite particle size and expands the proportion of low-angle grain boundaries, enhancing the mechanical properties of the alloy .
Comparison with Similar Compounds
- TC4 Titanium Alloy
- Ti-6Al-4V Alloy
- Ti-6.5Al-3.5Mo-1.5Zr-0.3Si Alloy
Comparison: Compared to similar compounds, TC11 titanium alloy stands out due to its enhanced mechanical properties and the addition of graphene nanosheets. The strain rate sensitivity tendency for WAAM TC11 is very similar to the reported TC4 titanium alloy. TC11 exhibits better plasticity in the scanning direction compared to the deposition direction .
Properties
IUPAC Name |
5-amino-2-[2,6-di(propan-2-yl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-11(2)14-6-5-7-15(12(3)4)18(14)22-19(23)16-9-8-13(21)10-17(16)20(22)24/h5-12H,21H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPIRIUWEKTNGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361232 |
Source


|
| Record name | 5-amino-2-[2,6-di(propan-2-yl)phenyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100823-03-8 |
Source


|
| Record name | 5-amino-2-[2,6-di(propan-2-yl)phenyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1226268.png)
![3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)propanehydrazide](/img/structure/B1226270.png)
![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1226271.png)
![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1226272.png)
![ethyl 4-[2-(2,6-dimethoxybenzoyl)oxyacetyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1226273.png)

![2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE](/img/structure/B1226276.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1226277.png)
![[2-(2,5-dimethylanilino)-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B1226278.png)
